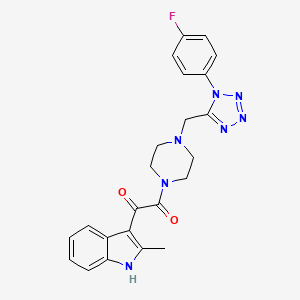

3-Buten-2-ol, 2-phenyl-

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“3-Buten-2-ol, 2-phenyl-” also known as “2-Phenyl-3-buten-2-ol” is a chemical compound with the molecular formula C10H12O . It has an average mass of 148.202 Da and a Monoisotopic mass of 148.088821 Da .

Molecular Structure Analysis

The molecular structure of “3-Buten-2-ol, 2-phenyl-” consists of 10 carbon atoms, 12 hydrogen atoms, and 1 oxygen atom . It has a molar refractivity of 45.9±0.3 cm³ .

Physical And Chemical Properties Analysis

“3-Buten-2-ol, 2-phenyl-” has a density of 1.0±0.1 g/cm³, a boiling point of 238.3±9.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.5 mmHg at 25°C . It has an enthalpy of vaporization of 50.2±3.0 kJ/mol and a flash point of 103.2±14.5 °C . The index of refraction is 1.529 .

科学的研究の応用

Ligand for Halide Treatment

2-Phenylbut-3-en-2-ol has been shown to be an efficient ligand for the treatment of halides . In chemistry, a ligand is an ion or molecule that binds to a central metal atom to form a coordination complex. The bonding with the metal generally involves formal donation of one or more of the ligand’s electron pairs.

Allylation Reactions

This compound has been used in allylation reactions with proton catalysis . Allylation is a chemical reaction in which an allyl group is added to a substrate. It is a common and useful reaction in organic chemistry.

Epoxide Functional Group

2-Phenylbut-3-en-2-ol has been used as an epoxide functional group . Epoxides are cyclic ethers with a three-atom ring. This ring approximates an equilateral triangle, which makes it strained, and hence highly reactive, more so than other ethers.

Synthesis of Obtustyrene

This compound is a byproduct of the synthesis of obtustyrene . Obtustyrene is a natural product that has been isolated from the Okinawan marine sponge of the genus Xestospongia.

Cross Coupling Reactions

2-Phenylbut-3-en-2-ol has been used in cross coupling reactions . Cross-coupling reactions are important tools in the synthesis of complex organic compounds. They involve the formation of a new carbon-carbon bond between two different organic compounds, typically using a transition metal catalyst.

Carbonic Acid Transfer Reactions

This compound has been used in carbonic acid transfer reactions . These reactions involve the transfer of a carbonic acid group from one molecule to another.

Commercial Availability

2-Phenylbut-3-en-2-ol is commercially available and can be purchased from various chemical suppliers for research purposes .

Safety and Hazards

作用機序

Target of Action

2-Phenylbut-3-en-2-ol is a synthetic molecule that has been shown to be an efficient ligand for the treatment of halides . The primary targets of this compound are halides, which play a crucial role in various chemical reactions.

Mode of Action

The interaction of 2-Phenylbut-3-en-2-ol with its targets involves the formation of a complex with halides. This interaction results in changes to the halides, enabling them to participate in further reactions .

Biochemical Pathways

It is known that the compound is used in allylation reactions with proton catalysis and as an epoxide functional group . These reactions could potentially affect various biochemical pathways and their downstream effects.

Result of Action

The molecular and cellular effects of 2-Phenylbut-3-en-2-ol’s action are largely dependent on the specific reactions it is involved in. As an efficient ligand for halides, it can facilitate various chemical reactions, leading to diverse molecular and cellular effects .

特性

IUPAC Name |

2-phenylbut-3-en-2-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O/c1-3-10(2,11)9-7-5-4-6-8-9/h3-8,11H,1H2,2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRYWJUOPPCVNFT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C=C)(C1=CC=CC=C1)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Buten-2-ol, 2-phenyl- | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(E)-3-(3,4-dimethoxyphenyl)-1-(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)prop-2-en-1-one](/img/structure/B2634981.png)

![N-[1-[4-(2-Oxo-1,3-oxazinan-3-yl)phenyl]ethyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2634983.png)

![Ethyl 4-[(4-fluorophenyl)methoxy]-6-oxo-1-phenylpyridazine-3-carboxylate](/img/structure/B2634985.png)

![2-Propan-2-yl-1-[1-[4-(trifluoromethyl)pyrimidin-2-yl]azetidin-3-yl]benzimidazole](/img/structure/B2634986.png)

![(E)-N-benzyl-2-cyano-3-[3-(4-nitrophenyl)-1-phenylpyrazol-4-yl]prop-2-enamide](/img/structure/B2634988.png)

![N-(3-methylbutyl)-2-(4-oxo-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-3-yl)acetamide](/img/structure/B2634991.png)

![N-(3-methoxypropyl)-4-oxo-8-phenyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2634996.png)

![N-[5-({[(2-methylphenyl)amino]carbonyl}amino)-1,3-benzothiazol-2-yl]benzamide](/img/structure/B2634999.png)